Sterigmatocystine

Catalog No.
S543960
CAS No.
10048-13-2
M.F
C18H12O6
M. Wt
324.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sterigmatocystine

CAS Number

10048-13-2

Product Name

Sterigmatocystine

IUPAC Name

15-hydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one

Molecular Formula

C18H12O6

Molecular Weight

324.3 g/mol

InChI

InChI=1S/C18H12O6/c1-21-11-7-12-13(8-5-6-22-18(8)24-12)17-15(11)16(20)14-9(19)3-2-4-10(14)23-17/h2-8,18-19H,1H3

InChI Key

UTSVPXMQSFGQTM-UHFFFAOYSA-N

SMILES

Array

solubility

Insol in strong aq alkali; sparingly sol in most organic solvents; readily sol in dimethylsulfoxide, chloroform, pyridine
7138 MG/100 ML CHLOROFORM, 1815 MG/100 ML PYRIDINE

Synonyms

Sterigmatocystin; Sterigmatocystine; NSC-201423; NSC 201423; NSC201423; NSC-204985; NSC 204985; NSC204985;

Canonical SMILES

COC1=C2C(=C3C4C=COC4OC3=C1)OC5=CC=CC(=C5C2=O)O

Isomeric SMILES

COC1=C2C(=C3[C@@H]4C=CO[C@@H]4OC3=C1)OC5=CC=CC(=C5C2=O)O

The exact mass of the compound Sterigmatocystin is 324.0634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in strong aq alkali; sparingly sol in most organic solvents; readily sol in dimethylsulfoxide, chloroform, pyridine7138 mg/100 ml chloroform, 1815 mg/100 ml pyridinein water, 1.44 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201423. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Toxins, Biological - Mycotoxins. It belongs to the ontological category of sterigmatocystins in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aflatoxins and related substances [PK10]. However, this does not mean our product can be used or applied in the same or a similar way.

Sterigmatocystin (CAS 10048-13-2) is a highly specific polyketide mycotoxin produced by Aspergillus species, functioning as the penultimate biosynthetic precursor to the highly regulated aflatoxins (e.g., Aflatoxin B1). In commercial and research procurement, high-purity sterigmatocystin is primarily sourced as an analytical reference standard for LC-MS/MS food safety workflows and as a targeted enzymatic substrate for fungal genetics [1]. Unlike terminal mycotoxins, its distinct position in the biosynthetic pathway and its differentiated toxicological profile make it an indispensable baseline material for both regulatory compliance testing and mycotoxin inhibition research[2].

Substituting sterigmatocystin with its downstream analog Aflatoxin B1 (AFB1) or its immediate product O-methylsterigmatocystin (OMST) critically compromises both analytical and biosynthetic workflows. In mass spectrometry, sterigmatocystin exhibits distinct retention times and m/z transitions that cannot be calibrated using AFB1 or crude Aspergillus extracts, leading to immediate failure in ISO-accredited food safety screens [1]. In genetic and biosynthetic research, sterigmatocystin is the exclusive substrate for the aflP (omtA)-encoded O-methyltransferase; substituting it with OMST entirely bypasses this enzymatic step, rendering gene-cluster knockout studies and targeted inhibitor screening invalid [2].

Enzymatic Substrate Specificity in Aflatoxin Biosynthesis

Sterigmatocystin serves as the strict, obligate substrate for the aflP (omtA) gene product (O-methyltransferase A) in the aflatoxin pathway. When evaluating fungal mutants, feeding sterigmatocystin accurately measures aflP enzymatic conversion, whereas utilizing the downstream O-methylsterigmatocystin (OMST) bypasses this step entirely [1].

Evidence DimensionSubstrate compatibility for aflP (omtA) enzyme activity
Target Compound DataSterigmatocystin (STC): Converted to OMST (measures aflP activity)
Comparator Or BaselineO-methylsterigmatocystin (OMST): Bypasses aflP conversion step
Quantified Difference100% divergence in pathway engagement (STC isolates aflP function; OMST cannot)
ConditionsAspergillus mutant feeding assays evaluating aflatoxin gene cluster expression

Procurement of pure sterigmatocystin is mandatory for researchers developing specific inhibitors targeting the penultimate step of aflatoxin biosynthesis.

Analytical Calibration and Matrix Recovery in LC-MS/MS

For regulatory food testing, high-purity sterigmatocystin standards are required to overcome matrix suppression in complex samples like peanuts and grains. Utilizing pure sterigmatocystin yields quantitative recoveries of 80–110% with a relative standard deviation (RSD) below 10%, achieving strict linearity across 0.15 to 500 ng/mL [1]. Uncalibrated crude mycotoxin extracts fail to meet these stringent limits of quantification (LOQs) due to overlapping isobaric interferences and unpredictable ionization suppression.

Evidence DimensionLC-MS/MS quantitative recovery in high-lipid matrices
Target Compound DataPure Sterigmatocystin Standard: 80–110% recovery (RSD < 10%)
Comparator Or BaselineCrude Mycotoxin Extracts: Variable recovery failing ISO/IEC LOQ thresholds
Quantified DifferencePure standard guarantees regulatory-compliant linearity (0.15–500 ng/mL); crude extracts do not
ConditionsAgilent 6460 Triple Quadrupole LC/MS/MS with QuEChERS extraction in peanut matrix

Commercial testing laboratories must procure certified pure sterigmatocystin to maintain accreditation and ensure accurate limits of detection in agricultural exports.

Differentiated Acute Toxicity for In Vivo Genotoxicity Modeling

While sterigmatocystin shares the genotoxic and carcinogenic mechanisms of Aflatoxin B1 (AFB1), it exhibits a significantly lower acute toxicity profile. The oral LD50 of sterigmatocystin in Wistar rats is 120–166 mg/kg, compared to the highly lethal 1–18 mg/kg range for AFB1 [1]. This ~10-fold reduction in acute lethality allows researchers to administer higher doses in comet assays to study DNA damage without the confounding effects of immediate, severe cytotoxicity and mortality observed with AFB1 [1].

Evidence DimensionAcute oral toxicity (LD50) in Wistar rats
Target Compound DataSterigmatocystin: 120–166 mg/kg
Comparator Or BaselineAflatoxin B1 (AFB1): 1–18 mg/kg
Quantified Difference~10-fold lower acute toxicity for Sterigmatocystin
ConditionsIn vivo oral administration in Wistar rats for genotoxicity and comet assay evaluation

Toxicologists procure sterigmatocystin to cleanly isolate and study mycotoxin-induced genotoxicity without premature animal mortality confounding the assay results.

ISO-Accredited Food Safety and Agricultural Screening

Driven by the strict LC-MS/MS recovery data (80–110% recovery, RSD <10%), high-purity sterigmatocystin is the required analytical standard for quantifying mycotoxin contamination in complex, high-lipid matrices like peanuts, grains, and coffee. It ensures compliance with international maximum residue limits (MRLs) where crude extracts would fail due to matrix suppression [1].

Fungal Biosynthetic Gene Cluster (BGC) Mapping

Because sterigmatocystin is the specific, obligate substrate for the aflP (omtA) encoded O-methyltransferase, it is actively procured by geneticists studying Aspergillus secondary metabolism. It allows for the precise measurement of enzymatic conversion to OMST, making it indispensable for evaluating gene knockouts or screening novel anti-mycotoxigenic compounds [2].

Isolated Genotoxicity and DNA Damage Modeling

Leveraging its ~10-fold lower acute toxicity (LD50 120–166 mg/kg) compared to Aflatoxin B1, sterigmatocystin is a highly effective model compound for in vivo comet assays and micronucleus tests. It enables toxicologists to study severe DNA damage and carcinogenic pathways at higher dosages without the confounding variable of rapid acute hepatotoxicity and mortality [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Pale-yellow crystals

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

324.06338810 Da

Monoisotopic Mass

324.06338810 Da

Heavy Atom Count

24

LogP

log Kow = 3.81 (est)

Appearance

Solid powder

Melting Point

246 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5F95211S5Z

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.73X10-10 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

10048-13-2

Absorption Distribution and Excretion

In rats given a single ip injection of 6.4 mg/animal (14)C-sterigmatocystin in DMSO, 5.6% of the activity was found in the urine, 67% in the feces and GI tract and 11% in the liver after 12 hours. These levels declined slightly after 24 hr. In fasted or non-fasted rats given 1.4 mg/animal (3)H-sterigmatocystin orally, the highest activity after 16 hr was found in the feces and GI tract; lesser amounts were found in the urine, blood, expired air, liver and kidneys.

Metabolism Metabolites

The major urinary metabolite is identified as sterigmatocystin-beta-d-glucuronide. Another metabolite is 1,2-dihydro-2-(N7-guanyl)-1-hydroxysterigmatocystin. (A2889, A2890)

Wikipedia

Sterigmatocystin

Use Classification

Food Contaminant -> MYCOTOXIN; -> JECFA Functional Classes

General Manufacturing Information

It has been produced in the lab from cultures of Aspergillus versicolor (vuillemin) tiraboshi, from Aspergillus nidulans (eidam) wint ... of 16 cultures of Aspergillus versicolor found on country-cured hams, 10 were found to be capable of producing sterigmatocystin in culture on three types of lab media. ... sterigmatocystin was also identified in salami inoculated with two strains of Aspergillus versicolor; 1-2 mg/kg were found on the casing and 0.1 mg/kg in the interior.
It is produced by ... Penicillium luteum ...
Sterigmatocystin ... is elaborated by ... Aspergillus rugulosus ...
... Sterigmatocystin ... /is/ a xanthone derivative. ...With a bisdihydrofuran ring system in the molecule.
Biochemically sterigmatocystin ... /is a/ biosynthetic precursor to the aflatoxins ... sterigmatocystin and aflatoxin induce similar but not identical toxicological effects.

Analytic Laboratory Methods

...ASSAY /DESCRIBED/ FOR THE QUANTITATIVE DETERMINATION OF AS LITTLE AS 0.0025 UG STERIGMATOCYSTIN IN GRAIN AND OIL SEEDS USING THIN-LAYER CHROMATOGRAPHY (TLC)... A TLC METHOD IN WHICH ALUMINUM CHLORIDE IS SPRAYED ONTO THE DEVELOPED PLATE HAS DETECTED 30 UG/KG...IN SPIKED WHEAT OR OTHER GRAIN SAMPLES. A TLC METHOD HAS ALSO BEEN DEVELOPED FOR SCREENING FUNGAL EXTRACTS AND FOR THE ANALYSIS OF GROUNDNUTS FOR THREE MYCOTOXINS INCL STERIGMATOCYSTIN...WITH A LIMIT OF DETECTION OF 0.01 UG.
AN ANALYTICAL METHOD BY HIGH PERFORMANCE THIN-LAYER CHROMATOGRAPHY IS DESCRIBED FOR THE SIMULTANEOUS DETERMINATION OF 13 MYCOTOXINS (FOOD CONTAMINANTS & SUSPECTED CARCINOGENS) INCL STERIGMATOCYSTIN. BY USING IN SITU SCANNING OF THE HPTLC PLATE, DETECTION LIMITS IN THE LOW NANOGRAM RANGE WERE OBTAINED BY UV-VISIBLE ABSORPTION (REFLECTANCE MODE) AND IN THE LOW PICOGRAM RANGE BY FLUORESCENCE WITH A RELATIVE STANDARD DEVIATION OF 0.7-2.2% IN THE NANOGRAM RANGE.
... TOXIC STERIGMATOCYSTIN AND DIHYDROSTERIGMATOCYSTIN WERE DETERMINED IN CONTAMINATED FOOD BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY. THE DETECTION LIMIT WAS APPROXIMATELY 10 NG.
Method: AOAC 973.38; Procedure: thin layer chromatographic method; Analyte: sterigmatocystin; Matrix: barley and wheat; Detection Limit: not provided.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Last modified: 08-15-2023
1: Díaz Nieto CH, Granero AM, Zon MA, Fernández H. Sterigmatocystin: A mycotoxin to be seriously considered. Food Chem Toxicol. 2018 May 26;118:460-470. doi: 10.1016/j.fct.2018.05.057. [Epub ahead of print] Review. PubMed PMID: 29842907.
2: Gruber-Dorninger C, Novak B, Nagl V, Berthiller F. Emerging Mycotoxins: Beyond Traditionally Determined Food Contaminants. J Agric Food Chem. 2017 Aug 23;65(33):7052-7070. doi: 10.1021/acs.jafc.6b03413. Epub 2016 Sep 16. Review. PubMed PMID: 27599910.
3: Calvo AM, Cary JW. Association of fungal secondary metabolism and sclerotial biology. Front Microbiol. 2015 Feb 16;6:62. doi: 10.3389/fmicb.2015.00062. eCollection 2015. Review. PubMed PMID: 25762985; PubMed Central PMCID: PMC4329819.
4: Alkhayyat F, Yu JH. Upstream regulation of mycotoxin biosynthesis. Adv Appl Microbiol. 2014;86:251-78. doi: 10.1016/B978-0-12-800262-9.00005-6. Review. PubMed PMID: 24377857.
5: Levin RE. PCR detection of aflatoxin producing fungi and its limitations. Int J Food Microbiol. 2012 May 1;156(1):1-6. doi: 10.1016/j.ijfoodmicro.2012.03.001. Epub 2012 Mar 7. Review. PubMed PMID: 22445201.
6: Schwelm A, Bradshaw RE. Genetics of dothistromin biosynthesis of Dothistroma septosporum: an update. Toxins (Basel). 2010 Nov;2(11):2680-98. doi: 10.3390/toxins2112680. Epub 2010 Nov 5. Review. PubMed PMID: 22069571; PubMed Central PMCID: PMC3153176.
7: Versilovskis A, De Saeger S. Sterigmatocystin: occurrence in foodstuffs and analytical methods--an overview. Mol Nutr Food Res. 2010 Jan;54(1):136-47. doi: 10.1002/mnfr.200900345. Review. PubMed PMID: 19998385.
8: Zhang XH, Xue LY. [Carcinogenicity and biological effectiveness of sterigmatocystin]. Zhonghua Bing Li Xue Za Zhi. 2009 Feb;38(2):136-8. Review. Chinese. PubMed PMID: 19573367.
9: Paterson RR, Lima N. Mutagens manufactured in fungal culture may affect DNA/RNA of producing fungi. J Appl Microbiol. 2009 Apr;106(4):1070-80. doi: 10.1111/j.1365-2672.2008.04024.x. Review. PubMed PMID: 19291250.
10: Georgianna DR, Payne GA. Genetic regulation of aflatoxin biosynthesis: from gene to genome. Fungal Genet Biol. 2009 Feb;46(2):113-25. doi: 10.1016/j.fgb.2008.10.011. Epub 2008 Nov 5. Review. PubMed PMID: 19010433.
11: Tanaka K, Sago Y, Zheng Y, Nakagawa H, Kushiro M. Mycotoxins in rice. Int J Food Microbiol. 2007 Oct 20;119(1-2):59-66. Epub 2007 Aug 9. Review. PubMed PMID: 17913273.
12: van Egmond HP, Schothorst RC, Jonker MA. Regulations relating to mycotoxins in food: perspectives in a global and European context. Anal Bioanal Chem. 2007 Sep;389(1):147-57. Epub 2007 May 17. Review. PubMed PMID: 17508207.
13: Karlgren M, Ingelman-Sundberg M. Tumour-specific expression of CYP2W1: its potential as a drug target in cancer therapy. Expert Opin Ther Targets. 2007 Jan;11(1):61-7. Review. PubMed PMID: 17150034.
14: Bradshaw RE, Zhang S. Biosynthesis of dothistromin. Mycopathologia. 2006 Sep;162(3):201-13. Review. PubMed PMID: 16944287.
15: Cary JW, Ehrlich KC. Aflatoxigenicity in Aspergillus: molecular genetics, phylogenetic relationships and evolutionary implications. Mycopathologia. 2006 Sep;162(3):167-77. Review. PubMed PMID: 16944284.
16: Yu JH. Heterotrimeric G protein signaling and RGSs in Aspergillus nidulans. J Microbiol. 2006 Apr;44(2):145-54. Review. PubMed PMID: 16728950.
17: Kamei K, Watanabe A. Aspergillus mycotoxins and their effect on the host. Med Mycol. 2005 May;43 Suppl 1:S95-9. Review. PubMed PMID: 16110799.
18: Yu JH, Keller N. Regulation of secondary metabolism in filamentous fungi. Annu Rev Phytopathol. 2005;43:437-58. Review. PubMed PMID: 16078891.
19: Misumi J. [The mechanisms of gastric cancer development produced by the combination of Helicobacter pylori with Sterigmatocystin, a mycotoxin]. Nihon Rinsho. 2004 Jul;62(7):1377-86. Review. Japanese. PubMed PMID: 15283159.
20: Yabe K, Nakajima H. Enzyme reactions and genes in aflatoxin biosynthesis. Appl Microbiol Biotechnol. 2004 Jun;64(6):745-55. Epub 2004 Mar 12. Review. PubMed PMID: 15022028.

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